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molecular formula C9H7ClO B075609 4-Vinylbenzoyl chloride CAS No. 1565-41-9

4-Vinylbenzoyl chloride

Cat. No. B075609
M. Wt: 166.6 g/mol
InChI Key: DGZXVEAMYQEFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929173

Procedure details

To a clean round bottom flask with an argon atmosphere and equipped with a magnetic stir bar is added para-vinyl benzoic acid (10 g, 0.067 mole) which is suspended in benzene (25 ml). Oxalyl chloride (25 g, 0.197 mole) is added to the flask. The mixture is stirred for 8 hours and continuously flushed with a continuous stream of argon to purge the system of the gases generated during the reaction. Solvent and excess oxalyl chloride is stripped off under vacuum. Finally, the product is distilled under vacuum to yield para-vinyl benzoyl chloride. Approximately 90% of the theoretical yield is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1)=[CH2:2].C(Cl)(=O)C([Cl:15])=O>C1C=CC=CC=1>[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:15])=[O:8])=[CH:5][CH:4]=1)=[CH2:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=C)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a clean round bottom flask with an argon atmosphere and equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
continuously flushed with a continuous stream of argon
CUSTOM
Type
CUSTOM
Details
to purge the system of the gases
CUSTOM
Type
CUSTOM
Details
generated during the reaction
DISTILLATION
Type
DISTILLATION
Details
Finally, the product is distilled under vacuum

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(=C)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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